molecular formula C7H11N3O2 B14602260 6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 58669-01-5

6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14602260
CAS No.: 58669-01-5
M. Wt: 169.18 g/mol
InChI Key: RFHQHCHZSCUFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the reaction of ethylamine with 3-methyluracil under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction may produce reduced pyrimidine derivatives .

Scientific Research Applications

6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific structure and the presence of the ethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

58669-01-5

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

6-(ethylamino)-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O2/c1-3-8-5-4-6(11)10(2)7(12)9-5/h4,8H,3H2,1-2H3,(H,9,12)

InChI Key

RFHQHCHZSCUFSL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=O)N(C(=O)N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.